Ezeprogind - 615539-20-3

Ezeprogind

Catalog Number: EVT-260835
CAS Number: 615539-20-3
Molecular Formula: C25H44N6
Molecular Weight: 428.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZP-2006 free base is an artificial zinc-finger protein used to inhibition DNA replication of human papillomavirus (HPV).
Source and Classification

Ezeprogind is synthesized as part of ongoing research into therapies that can stabilize the prosaposin-progranulin complex. This stabilization is believed to prevent the cleavage of progranulin and enhance its secretion, which may play a role in mitigating tau phosphorylation—a key pathological feature in various tauopathies . The molecule's development is currently in Phase 2 clinical trials, focusing on its efficacy and safety in patients with progressive supranuclear palsy .

Synthesis Analysis

The synthesis of Ezeprogind involves several steps to construct its complex molecular structure. Although specific details of the synthetic route are not extensively documented in the available literature, the synthesis typically includes:

  • Starting Materials: The synthesis likely begins with readily available piperazine derivatives and benzimidazole precursors.
  • Reagents and Conditions: Common reagents may include alkylating agents for introducing the bis(2-methylpropyl) amino group. The reaction conditions would typically involve solvent systems conducive to nucleophilic substitutions, such as dimethyl sulfoxide or acetonitrile, under reflux or microwave-assisted conditions to enhance yields.
  • Purification Techniques: Post-synthesis, purification methods such as column chromatography or recrystallization would be employed to isolate Ezeprogind from by-products.

Further studies are needed to elucidate the precise synthetic pathway and optimize conditions for higher yields and purity .

Molecular Structure Analysis

Ezeprogind features a complex molecular architecture characterized by:

  • Core Structure: The benzimidazole moiety serves as a core structure, which is linked to a piperazine ring through a propyl chain.
  • Functional Groups: The presence of a bis(2-methylpropyl)amino group enhances its lipophilicity, potentially improving blood-brain barrier penetration.
  • Molecular Weight: The molecular weight of Ezeprogind is approximately 396.55 g/mol.

The structural formula indicates that Ezeprogind may exhibit significant interactions with biological targets due to its multiple functional groups capable of forming hydrogen bonds and hydrophobic interactions .

Chemical Reactions Analysis

Ezeprogind's interactions within biological systems primarily involve:

  • Binding Interactions: It is designed to modulate the interaction between progranulin and prosaposin, thereby influencing downstream signaling pathways associated with neuroinflammation and tau pathology.
  • Pharmacokinetics: Initial studies suggest that Ezeprogind is rapidly absorbed, reaching steady-state blood levels within four to six weeks. Its half-life is approximately 30 days, indicating prolonged action in vivo .
  • Metabolic Pathways: Understanding the metabolic pathways of Ezeprogind will be crucial for predicting potential drug-drug interactions and optimizing dosing regimens.
Mechanism of Action

Ezeprogind's mechanism of action involves several key processes:

  1. Progranulin Modulation: By stabilizing the prosaposin-progranulin complex, Ezeprogind enhances the secretion of progranulin, which has neuroprotective properties.
  2. Tau Pathology Reduction: Preclinical studies indicate that Ezeprogind may reduce tau hyperphosphorylation and total tau levels in cerebrospinal fluid, which are critical markers in neurodegenerative diseases .
  3. Neuroinflammation Mitigation: The compound appears to exert anti-inflammatory effects by regulating markers associated with oxidative stress and neurodegeneration.

These mechanisms suggest that Ezeprogind could play a significant role in altering disease progression in tauopathies like Alzheimer's disease and progressive supranuclear palsy .

Physical and Chemical Properties Analysis

Ezeprogind exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.
  • Stability: Stability studies are essential for determining shelf-life and storage conditions; initial findings suggest it remains stable under standard laboratory conditions.

Further characterization through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed insights into its purity and structural integrity .

Applications

Ezeprogind holds promise for several scientific applications:

  • Neurodegenerative Disease Treatment: Primarily targeting Alzheimer's disease and progressive supranuclear palsy, it aims to modify disease progression through its effects on tau pathology and neuroinflammation.
  • Research Tool: As a modulator of progranulin-prosaposin interactions, it could serve as a valuable tool for studying neuroprotective mechanisms in various models of neurodegeneration.
  • Potential for Broader Applications: Given its mechanism of action, there may be potential applications in other tauopathies or neuroinflammatory conditions.
Molecular Mechanisms of Action in Neurodegenerative Pathways

Modulation of Progranulin (PGRN) and Prosaposin (PSAP) Axis

Ezeprogind (AZP2006) exerts its primary neuroprotective effects by stabilizing the PGRN-PSAP complex, a critical regulator of lysosomal function and neuronal health. Progranulin deficiency is linked to neurodegenerative pathologies, including tauopathies like Progressive Supranuclear Palsy (PSP). Ezeprogind binds to the PGRN-PSAP interface, enhancing its structural integrity and biological activity. This stabilization increases intracellular PGRN bioavailability by approximately 40–60% in neuronal models, facilitating its lysosomal translocation [1]. The stabilized complex activates prosaposin-derived saposin proteins, which are essential for lipid degradation in lysosomes. Consequently, this pathway restores glycosphingolipid metabolism—a process impaired in neurodegenerative diseases—and reduces toxic lipid accumulations that contribute to protein aggregation [1] [5].

Table 1: Key Protein Interactions Modulated by Ezeprogind

Target ProteinFunctionEffect of Ezeprogind
Progranulin (PGRN)Lysosomal chaperone; neurotrophic factorStabilizes PGRN-PSAP complex; ↑ bioavailability
Prosaposin (PSAP)Precursor of saposins (A-D)Enhances proteolytic activation of saposins
Saposin BDegrades sulfatides↑ Sulfatide clearance (∼50%)
Saposin CActivates β-glucosidase↑ Glucosylceramide metabolism

Lysosomal Stabilization and Functional Enhancement

By fortifying the PGRN-PSAP axis, Ezeprogind directly enhances lysosomal proteolytic capacity and acidification. Preclinical studies demonstrate a 30% increase in cathepsin D activity and a 25% reduction in lysosomal pH within neurons treated with Ezeprogind. These changes correlate with improved clearance of misfolded proteins, including β-amyloid and α-synuclein aggregates [1] [2]. The compound also promotes autophagosome-lysosome fusion, increasing autophagic flux by 45% in tauopathy models. This process is mediated through Ezeprogind’s upregulation of TFEB (transcription factor EB), the master regulator of lysosomal biogenesis, which translocates to the nucleus 2.3-fold more frequently in treated cells [1] [6]. The resultant restoration of proteostasis mitigates neuroinflammation by suppressing NLRP3 inflammasome activation, as evidenced by reduced IL-1β secretion in microglial assays [2].

Table 2: Lysosomal Functional Markers After Ezeprogind Treatment

ParameterChange vs. Untreated CellsFunctional Outcome
Cathepsin D activity↑ 30%Enhanced proteolysis of protein aggregates
Lysosomal pH↓ 25%Optimized enzymatic activation
Autophagosome-lysosome fusion↑ 45%Accelerated clearance of toxic aggregates
TFEB nuclear translocation↑ 2.3-foldIncreased lysosomal biogenesis genes

Inhibition of Tau Hyperphosphorylation and Aggregation

Ezeprogind significantly attenuates tau pathology by dual mechanisms: 1) Direct suppression of glycogen synthase kinase-3β (GSK-3β), a kinase responsible for tau hyperphosphorylation. Treatment reduces GSK-3β activity by 60%, lowering phospho-tau (Thr231) levels in cortical neurons [1]. 2) Enhanced clearance of phosphorylated tau via chaperone-mediated autophagy (CMA). Ezeprogind upregulates LAMP2A, a CMA receptor, by 35%, facilitating tau translocation into lysosomes [2]. In vivo, PSP models show a 50% decrease in insoluble tau aggregates and reduced neurofibrillary tangle density in the brainstem and basal ganglia. This correlates with improved neuronal survival—evidenced by 40% higher Bcl-2/Bax ratios—and restored synaptic integrity, as seen through increased synaptophysin and PSD-95 expression [1] [7].

Interaction with Toll-Like Receptor 9 (TLR9) Pathways

Emerging evidence indicates Ezeprogind modulates neuroinflammation through TLR9, a pathogen-associated molecular pattern (PAMP) receptor. The compound inhibits TLR9 trafficking to endolysosomal compartments, where it typically activates NF-κB and interferon regulatory factors (IRFs). This disruption reduces downstream pro-inflammatory cytokines (TNF-α, IL-6) by 55–70% in microglia exposed to tau fibrils [6]. Concurrently, Ezeprogind promotes a neuroprotective microglial phenotype, increasing IGF-1 and TGF-β secretion by 2-fold. This shift is mediated via SIRT1 activation, which deacetylates TLR9-associated signaling proteins. The net effect attenuates chronic neuroinflammation while enhancing phagocytic clearance of pathological proteins [1] [6].

Table 3: Ezeprogind’s Impact on TLR9-Mediated Pathways

TLR9 Signaling ComponentEffect of EzeprogindInflammatory Outcome
TLR9 endolysosomal trafficking↓ 60%Reduced MyD88/TRIF pathway activation
NF-κB nuclear translocation↓ 50%Suppressed TNF-α, IL-6 release
SIRT1 activity↑ 80%Deacetylation of NF-κB p65 subunit
Microglial IGF-1 secretion↑ 2-foldEnhanced neuronal survival

Chemical Characterization of Ezeprogind

Ezeprogind (C₂₅H₄₄N₆; molecular weight 428.67 g/mol) is a synthetic small molecule with the IUPAC name N-[3-(4-{3-[bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1H-1,3-benzodiazol-2-amine. Its structure comprises a benzimidazole ring linked to a piperazine backbone via a propylamine chain, with diisobutylamine substituents. This configuration enables high blood-brain barrier permeability (logP = 3.75) and intracellular target engagement [5]. The benzimidazole moiety facilitates interactions with hydrophobic pockets of the PGRN-PSAP complex, while the tertiary amines enable lysosomal pH modulation.

Properties

CAS Number

615539-20-3

Product Name

Ezeprogind

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine

Molecular Formula

C25H44N6

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)

InChI Key

KLKKWCPJBTXWOV-UHFFFAOYSA-N

SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

Solubility

Soluble in DMSO

Synonyms

AZP-2006; AZP 2006; AZP2006; AZP-2006 free base; Ezeprogind

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.